molecular formula C20H20Cl2FNO3 B6561872 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide CAS No. 1091049-50-1

2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide

Cat. No.: B6561872
CAS No.: 1091049-50-1
M. Wt: 412.3 g/mol
InChI Key: JDPJMWZNUBSIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide is a synthetic organic compound featuring a 2,4-dichlorophenoxy group attached to an acetamide backbone. The acetamide nitrogen is further substituted with a [4-(4-fluorophenyl)oxan-4-yl]methyl group, combining halogenated aromatic systems with a tetrahydropyran (oxane) ring.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2FNO3/c21-15-3-6-18(17(22)11-15)27-12-19(25)24-13-20(7-9-26-10-8-20)14-1-4-16(23)5-2-14/h1-6,11H,7-10,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPJMWZNUBSIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide can be represented as follows:

  • Chemical Formula : C18H18ClFNO3
  • IUPAC Name : 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide

This compound features a dichlorophenoxy group, which is known for its herbicidal properties, and an oxan group that may contribute to its biological activity.

The mechanism of action of this compound is likely multifaceted. The dichlorophenoxy moiety may interact with plant growth regulators or enzymes involved in growth processes. Additionally, the oxan and fluorophenyl groups could enhance binding affinity to specific biological targets, potentially leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide exhibit antimicrobial properties. A study on related compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess such properties .

Inhibition of Acetylcholinesterase

The dichlorophenoxy component has been linked to the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study showed that similar compounds significantly reduced AChE activity in rat muscle tissues . This effect could have implications for neuropharmacological applications.

Anti-inflammatory Effects

Compounds with structural similarities have been explored for their anti-inflammatory effects. The presence of the oxan group may facilitate interactions with inflammatory pathways, potentially leading to reduced inflammation in experimental models .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of a series of phenoxyacetic acid derivatives, including those structurally similar to 2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Neurotoxicity Assessment :
    In a neurotoxicity assessment involving rat models treated with related compounds, significant reductions in locomotor activity were observed following administration at dosages mirroring those used for herbicidal applications. This supports the hypothesis that the compound may influence central nervous system activity through AChE inhibition .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 50 µg/mL
Acetylcholinesterase InhibitionSignificant reduction observed
Anti-inflammatoryReduced inflammation in models

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Biological Activity/Properties Key Findings
2-(2,4-dichlorophenoxy)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}acetamide 2,4-dichlorophenoxy group; oxan-4-yl ring with 4-fluorophenyl substituent Hypothesized enhanced bioactivity due to fluorine’s electronegativity and dichlorophenoxy’s stability Potential for targeted interactions in enzyme inhibition (e.g., herbicide or anticancer applications) .
N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide Replaces oxan-4-yl group with 4-chlorophenyl Studied for herbicidal and antimicrobial activity Higher chlorination increases chemical stability but may reduce selectivity compared to fluorinated analogs .
2-(4-chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide 4-chlorophenoxy (vs. 2,4-dichloro); methoxyphenyl on oxan Enhanced solubility due to methoxy group; moderate anti-inflammatory activity Methoxy substitution improves pharmacokinetics but reduces halogen-driven reactivity .
2-(2,4-dichlorophenoxy)-N-(2-(4-fluorophenyl)-2-methoxypropyl)acetamide Branched methoxypropyl chain with 4-fluorophenyl Improved membrane permeability due to branched chain Structural flexibility may enhance binding to hydrophobic targets .
2-(4-fluorophenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide 2-methoxyphenyl on oxan (vs. 4-fluorophenyl) Reduced lipophilicity; altered receptor affinity Methoxy at ortho position sterically hinders interactions compared to para-substituted fluorine .

Impact of Halogenation

  • Fluorine vs. In contrast, chlorine’s bulkiness and lipophilicity may favor nonspecific membrane interactions .
  • Dichlorophenoxy vs. Monochlorophenoxy: The 2,4-dichloro substitution on the phenoxy group enhances oxidative stability and electron-withdrawing effects, which are critical for herbicidal activity. Monochloro analogs (e.g., 4-chlorophenoxy) exhibit reduced potency .

Role of the Oxan Ring

  • 4-Fluorophenyl vs. This trade-off influences bioavailability and target engagement .
  • Oxan vs. Linear Chains : The oxan ring’s rigidity may restrict conformational flexibility, favoring selective binding over flexible branched chains (e.g., methoxypropyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.